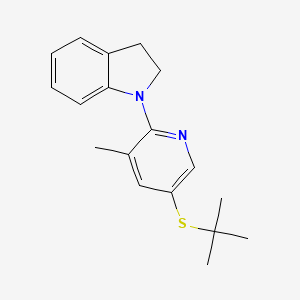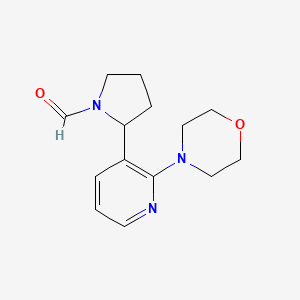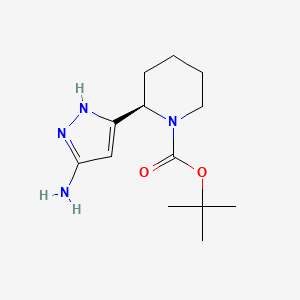
(R)-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a piperidine ring substituted with a tert-butyl group and a pyrazole ring, which is further functionalized with an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Pyrazole Ring: This step often involves the reaction of hydrazines with 1,3-diketones or their equivalents.
Functionalization with Amino Group: The amino group can be introduced through nucleophilic substitution reactions.
Protection and Deprotection Steps: Protecting groups such as tert-butyl are used to prevent unwanted reactions during the synthesis and are removed in the final steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
®-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can yield a wide range of substituted pyrazole derivatives.
Scientific Research Applications
®-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Biological Studies: The compound can be used in studies to understand the biological activity of pyrazole derivatives.
Pharmaceutical Industry: It can serve as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Research: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
(S)-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate: The enantiomer of the compound, which may have different biological activities.
Ethyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate: A similar compound with an ethyl group instead of a tert-butyl group.
Methyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate: Another similar compound with a methyl group.
Uniqueness
®-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which can influence its reactivity and biological activity. The tert-butyl group provides steric hindrance, which can affect the compound’s interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C13H22N4O2 |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-5-4-6-10(17)9-8-11(14)16-15-9/h8,10H,4-7H2,1-3H3,(H3,14,15,16)/t10-/m1/s1 |
InChI Key |
AHHHMPSXPQNSOE-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1C2=CC(=NN2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


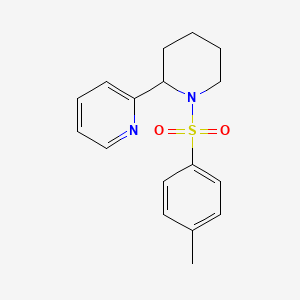
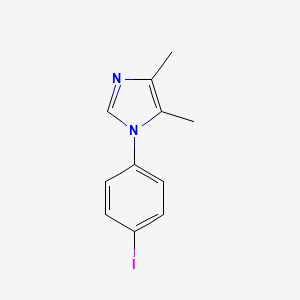


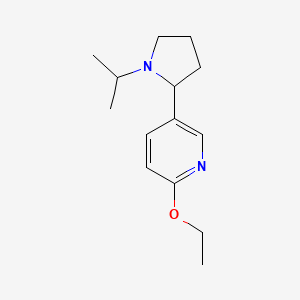
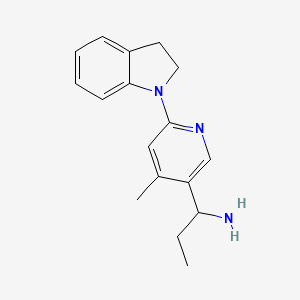

![4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11801822.png)
